![molecular formula C29H24ClN3O5 B14966840 (2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B14966840.png)
(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-(naphthalen-1-ylimino)-2H-pyrano[2,3-c]pyridine-3-carboxamide
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Overview
Description
(2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrano[2,3-c]pyridine core, followed by the introduction of the various functional groups. Key steps include:
Formation of the Pyrano[2,3-c]pyridine Core: This is achieved through a cyclization reaction involving appropriate precursors.
Functional Group Introduction: The chlorination, methoxylation, and other functional group additions are carried out using standard organic synthesis techniques under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could include anti-cancer or anti-inflammatory agents.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The exact molecular targets and pathways would need to be elucidated through further research.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall complexity.
Barium and Strontium Compounds: While not structurally similar, these compounds share some chemical properties and reactivity patterns.
Uniqueness
What sets (2Z)-N-(5-CHLORO-2,4-DIMETHOXYPHENYL)-5-(HYDROXYMETHYL)-8-METHYL-2-[(NAPHTHALEN-1-YL)IMINO]-2H-PYRANO[2,3-C]PYRIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups and the pyrano[2,3-c]pyridine core, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C29H24ClN3O5 |
---|---|
Molecular Weight |
530.0 g/mol |
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-5-(hydroxymethyl)-8-methyl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide |
InChI |
InChI=1S/C29H24ClN3O5/c1-16-27-20(18(15-34)14-31-16)11-21(28(35)32-24-12-22(30)25(36-2)13-26(24)37-3)29(38-27)33-23-10-6-8-17-7-4-5-9-19(17)23/h4-14,34H,15H2,1-3H3,(H,32,35) |
InChI Key |
WNSUONMRPAJAAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C2=C1OC(=NC3=CC=CC4=CC=CC=C43)C(=C2)C(=O)NC5=CC(=C(C=C5OC)OC)Cl)CO |
Origin of Product |
United States |
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